
Tesaglitazar
Overview
Description
Tesaglitazar is a dual peroxisome proliferator-activated receptor agonist with affinity to both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. It was proposed for the management of type 2 diabetes due to its ability to improve glucose and lipid metabolism. Despite its promising effects, the development of this compound was discontinued in 2006 due to concerns about its cardiac toxicity .
Preparation Methods
The synthesis of tesaglitazar involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of reactions such as alkylation, esterification, and sulfonation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to maximize efficiency and scalability .
Chemical Reactions Analysis
Tesaglitazar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Metabolic Syndrome and Insulin Sensitivity
Tesaglitazar has shown significant promise in improving insulin sensitivity and metabolic parameters in individuals with metabolic syndrome. A notable study involved a 12-week randomized controlled trial with 390 non-diabetic patients exhibiting insulin resistance. Results indicated that a 1.0 mg dose of this compound led to:
- Fasting triglycerides : Reduced by 37%
- Non-HDL cholesterol : Decreased by 15%
- High-density lipoprotein cholesterol : Increased by 16%
- Fasting insulin concentration : Reduced by 35%
- Plasma glucose concentration : Decreased by 0.47 mmol/l
These findings suggest that this compound can significantly improve lipid profiles and reduce the risk of vascular complications associated with metabolic syndrome .
Lipid Metabolism and Cardiovascular Health
The compound has been extensively studied for its effects on lipid metabolism. In preclinical models, this compound demonstrated the ability to:
- Lower plasma triglycerides, total cholesterol, and very low-density lipoprotein cholesterol.
- Increase high-density lipoprotein cholesterol levels.
- Inhibit the progression of atherosclerosis in animal models by reducing inflammation and stabilizing arterial lesions.
In an eight-week study involving a low-cholesterol diet, this compound was found to inhibit lesion progression compared to control groups, indicating its protective cardiovascular effects .
Obesity Management
Recent research has explored the combination of this compound with glucagon-like peptide-1 receptor agonists (GLP-1RAs) for enhanced therapeutic outcomes in obesity management. A study demonstrated that the conjugation of this compound with a GLP-1RA resulted in improved glucose control and reduced body weight more effectively than either treatment alone. This synergistic effect suggests that this compound could be beneficial in managing obesity-related metabolic disorders while mitigating potential weight gain associated with PPAR gamma activation .
Clinical Trials and Efficacy
Clinical trials have consistently shown that this compound is well tolerated among participants, with few adverse events reported. The compound's efficacy in improving insulin sensitivity and lipid profiles positions it as a potential candidate for preventing the progression to type 2 diabetes in at-risk populations .
Safety Profile and Concerns
While this compound shows significant therapeutic potential, concerns regarding its safety have emerged from long-term studies. A two-year carcinogenicity study in rats indicated an increase in subcutaneous fibrosarcomas at high doses, raising questions about its long-term use . The need for careful monitoring of its effects on cellular proliferation is essential as further research is warranted to understand these risks fully.
Summary Table of Key Findings
Mechanism of Action
Tesaglitazar exerts its effects by activating both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are nuclear transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. Activation of peroxisome proliferator-activated receptor alpha enhances fatty acid oxidation and reduces triglyceride levels, while activation of peroxisome proliferator-activated receptor gamma improves insulin sensitivity and glucose uptake. The combined activation of these receptors leads to improved metabolic profiles in patients with insulin resistance and type 2 diabetes .
Comparison with Similar Compounds
Tesaglitazar is unique in its dual activation of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Similar compounds include:
Rosiglitazone: A selective peroxisome proliferator-activated receptor gamma agonist used to improve insulin sensitivity.
Fenofibrate: A selective peroxisome proliferator-activated receptor alpha agonist used to reduce triglyceride levels.
Saroglitazar: Another dual peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma agonist with a better safety profile compared to this compound. This compound’s dual activation provides a broader range of metabolic benefits, but its development was halted due to safety concerns
Biological Activity
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting PPARα and PPARγ. This compound has garnered attention for its potential in treating metabolic disorders, particularly type 2 diabetes and associated dyslipidemias. The following sections will detail the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound acts as an agonist for both PPARα and PPARγ, which play crucial roles in lipid metabolism and insulin sensitivity:
- PPARα Activation : Enhances fatty acid oxidation, reduces triglyceride levels, and improves lipid profiles.
- PPARγ Activation : Increases insulin sensitivity and promotes glucose uptake in adipose tissue.
This dual action results in improved glucose metabolism and lipid profiles, making this compound a candidate for treating insulin resistance and dyslipidemia.
Efficacy in Type 2 Diabetes
A multicenter, randomized, double-blind study assessed the efficacy of this compound on patients with type 2 diabetes. The study involved 390 non-diabetic patients with hypertriglyceridemia over 12 weeks. Key findings include:
- Fasting Triglycerides : A significant reduction of 37% at the highest dose (1.0 mg/day) (p<0.0001).
- Insulin Sensitivity : A decrease in fasting insulin levels by 35% (p<0.0001).
- Glucose Levels : A reduction in plasma glucose concentration by 0.47 mmol/l (p<0.0001) .
Impact on Renal Function
In studies involving db/db mice—a model for type 2 diabetes—this compound demonstrated protective effects on renal function:
- Albuminuria : Marked attenuation observed.
- Renal Fibrosis : Significant reduction in collagen deposition and transforming growth factor-β1 expression .
Combination Therapy with GLP-1
Recent research has explored the combination of this compound with GLP-1 receptor agonists to enhance therapeutic efficacy while minimizing adverse effects. In animal studies:
- Improved Glucose Tolerance : The combination therapy showed enhanced glucose metabolism compared to either treatment alone.
- Reduced Adverse Effects : By targeting GLP-1 receptors specifically, the adverse effects associated with this compound were mitigated .
Summary of Clinical Trials
The following table summarizes key clinical trials assessing the efficacy of this compound:
Study Type | Duration | Sample Size | Key Findings |
---|---|---|---|
Randomized Controlled Trial | 12 weeks | 390 | 37% reduction in triglycerides (p<0.0001) |
Phase II Study | 24 weeks | 392 | HbA1C reduction of 0.66% (p<0.0001) |
Animal Study (db/db mice) | 3 months | N/A | Reduced albuminuria and renal fibrosis |
Safety Profile
While this compound shows promise, it is essential to consider its safety profile. Clinical trials reported gastrointestinal symptoms and respiratory infections as common adverse events, but these were consistent across treatment groups . Notably, some studies indicated potential kidney damage at higher doses, necessitating careful monitoring during therapy .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Tesaglitazar as a dual PPARα/γ agonist, and how do its IC50 values inform experimental dosing?
this compound binds to both PPARα and PPARγ nuclear receptors, with IC50 values of 3.8 μM (PPARα) and 0.35 μM (PPARγ), indicating stronger affinity for PPARγ . This dual agonism enhances insulin sensitivity (via PPARγ) and lipid metabolism (via PPARα). Researchers should use these IC50 values to guide in vitro dosing, ensuring concentrations exceed these thresholds for target engagement. For in vivo models like obese Zucker rats, oral doses of 1 mg/kg/day effectively reduce insulin resistance .
Q. Which preclinical models are most suitable for studying this compound’s metabolic effects?
Key models include:
- E3L.CETP transgenic mice : Evaluates atherosclerosis progression via lipid modulation .
- Obese Zucker rats : Assesses insulin resistance and glucose homeostasis .
- db/db mice : Models diabetic nephropathy, showing reduced albuminuria and glomerular fibrosis with this compound treatment . These models require monitoring of fasting glucose, lipid profiles, and tissue-specific biomarkers (e.g., adiponectin for PPARγ activity) .
Q. What are the primary pharmacokinetic (PK) parameters of this compound, and how do they influence dosing regimens?
this compound has a low clearance (0.16 L/h), small volume of distribution (~7.2 L), and a half-life of ~45 hours in humans. Its bioavailability is nearly 100%, supporting once-daily oral dosing . Renal clearance accounts for ~20% of total elimination, necessitating adjusted dosing in renal impairment . Researchers should measure plasma concentrations of this compound and its acyl glucuronide metabolite to account for interconversion .
Advanced Research Questions
Q. How does renal impairment alter this compound’s pharmacokinetics due to metabolite interconversion?
In subjects with renal dysfunction, reduced elimination of the acyl glucuronide metabolite leads to increased hydrolysis back to this compound via enterohepatic recirculation, elevating plasma exposure by 3-fold . Mechanistic PK modeling (e.g., NONMEM) incorporating biliary secretion and gut hydrolysis is critical to quantify interconversion rates. Key parameters include:
Q. How can contradictory efficacy and safety outcomes from clinical trials inform future PPAR agonist development?
this compound improved glycemic control (HbA1c reduction: −1.3%) and lipid profiles (triglycerides: −41%) in Phase III trials but was discontinued due to elevated creatinine and glomerular filtration rate declines . Researchers should:
- Prioritize renal biomarkers (e.g., serum creatinine, urinary albumin) in preclinical screens.
- Explore structural modifications to reduce PPARγ-driven fluid retention and renal toxicity .
- Use stratified trial designs to exclude high-risk populations (e.g., pre-existing renal impairment) .
Q. What methodologies validate this compound’s tissue-specific targeting, such as GLP-1R-mediated delivery?
Conjugating this compound to GLP-1 receptor agonists (GLP-1RA) enables hypothalamic targeting, as shown by:
- LC-MS proteomics : Hypothalamic PPARγ/RXR heterodimerization increased 10 hours post-GLP-1RA/Tesaglitazar administration .
- GLP-1R knockout mice : Absence of metabolic effects confirms receptor-dependent delivery . Researchers should use radiolabeled this compound and tissue-specific knockout models to validate biodistribution .
Q. Methodological Guidance
Q. How to design a study analyzing this compound’s interconversion kinetics in renal impairment?
- Population : Include subjects stratified by renal function (eGFR: 10–80 mL/min/1.73 m²) .
- Sampling : Collect plasma/urine at 0–24h post-dose; measure this compound and acyl glucuronide via LC-MS (LLOQ: 3 nmol/L) .
- Modeling : Use compartmental PK models (e.g., ADVAN6 subroutine in NONMEM) to separate elimination and interconversion pathways .
Q. What experimental approaches reconcile this compound’s dual PPARα/γ effects in metabolic tissues?
- Transcriptomics : RNA-seq of liver (PPARα-dominant) vs. adipose tissue (PPARγ-dominant) in treated models .
- ChIP-seq : Identify PPAR-binding sites to distinguish target genes activated by this compound vs. single agonists .
- Silencing studies : siRNA knockdown of PPARα/γ in cell lines to isolate pathway-specific effects .
Properties
IUPAC Name |
(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGTZJYQWSUFET-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048773 | |
Record name | Tesaglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251565-85-2 | |
Record name | Tesaglitazar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251565-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tesaglitazar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251565852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tesaglitazar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06536 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tesaglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tesaglitazar | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TESAGLITAZAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6734037O3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.